molecular formula C20H13NO B14179866 [1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl- CAS No. 858035-56-0

[1,1'-Biphenyl]-2-carbonitrile, 2'-benzoyl-

Cat. No.: B14179866
CAS No.: 858035-56-0
M. Wt: 283.3 g/mol
InChI Key: MIBLERWNERGQNH-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of biphenyl with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . This reaction introduces the benzoyl group onto the biphenyl ring. Subsequently, the nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source.

Industrial Production Methods: Industrial production of biphenyl compounds often involves catalytic coupling reactions such as the Suzuki, Stille, or Negishi reactions . These methods provide efficient and scalable routes for the synthesis of biphenyl derivatives, including [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl-. The choice of method depends on factors such as yield, cost, and environmental considerations.

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: In chemistry, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used as a building block for the synthesis of more complex organic molecules.

Biology and Medicine: Its biphenyl structure is found in several bioactive molecules, and modifications to the nitrile and benzoyl groups can lead to the development of new drugs with improved efficacy and selectivity .

Industry: In the industrial sector, [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- is used in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can act as a hydrogen bond acceptor, while the benzoyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: The presence of both nitrile and benzoyl groups in [1,1’-Biphenyl]-2-carbonitrile, 2’-benzoyl- imparts unique chemical properties, such as the ability to participate in a wide range of chemical reactions and form diverse derivatives. This makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

858035-56-0

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

2-(2-benzoylphenyl)benzonitrile

InChI

InChI=1S/C20H13NO/c21-14-16-10-4-5-11-17(16)18-12-6-7-13-19(18)20(22)15-8-2-1-3-9-15/h1-13H

InChI Key

MIBLERWNERGQNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC=C3C#N

Origin of Product

United States

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